molecular formula C17H20N4O B7512509 N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide

N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide

Cat. No. B7512509
M. Wt: 296.37 g/mol
InChI Key: SAFUNIBQMUAZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide, commonly known as DMPI, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

DMPI is believed to exert its anti-cancer effects through the inhibition of the Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival. DMPI has also been found to bind to DNA, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
DMPI has been found to have a number of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis. DMPI has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One advantage of DMPI is its potential as a fluorescent probe for imaging biological systems. However, one limitation is that it may not be suitable for use in vivo due to its potential toxicity.

Future Directions

There are several potential future directions for research involving DMPI. One area of interest is the development of DMPI-based fluorescent probes for imaging biological systems. Another potential direction is the development of DMPI derivatives with improved anti-cancer activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of DMPI and its potential applications in various fields.

Synthesis Methods

DMPI can be synthesized through a multi-step process involving the reaction of 3-bromo-6-(dimethylamino)pyridine with 2,3-dihydroindole-1-carboxylic acid followed by subsequent purification steps.

Scientific Research Applications

DMPI has been found to exhibit promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, with studies showing that it can induce cell cycle arrest and apoptosis in cancer cells. DMPI has also been studied for its potential as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-20(2)16-8-7-13(11-18-16)12-19-17(22)21-10-9-14-5-3-4-6-15(14)21/h3-8,11H,9-10,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFUNIBQMUAZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)CNC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide

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